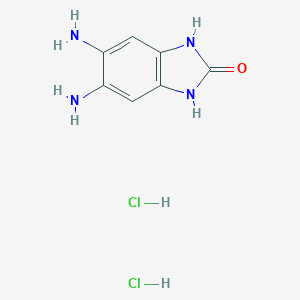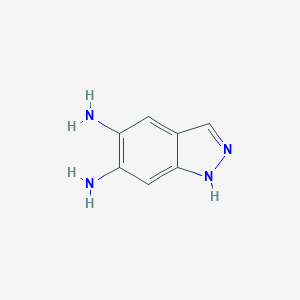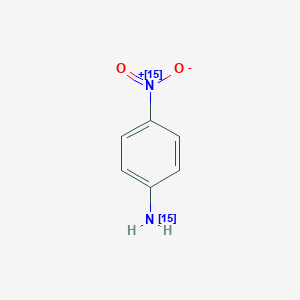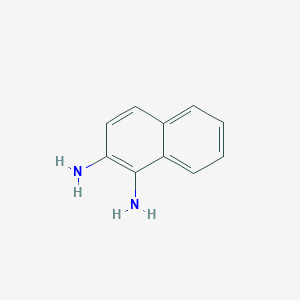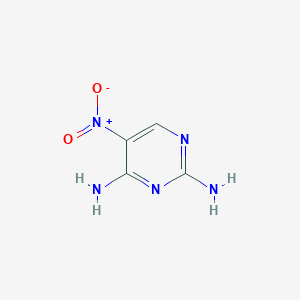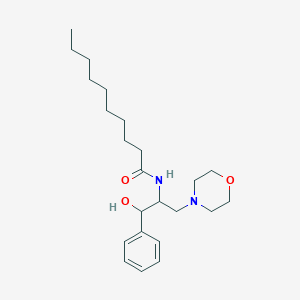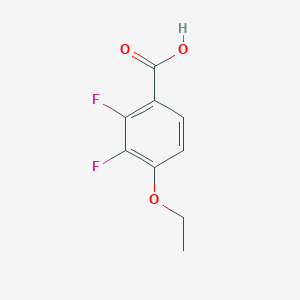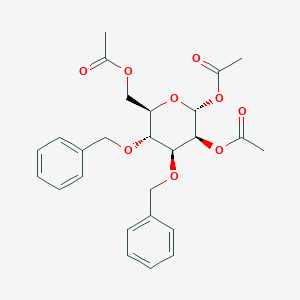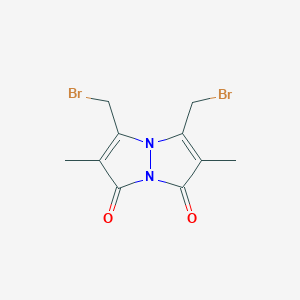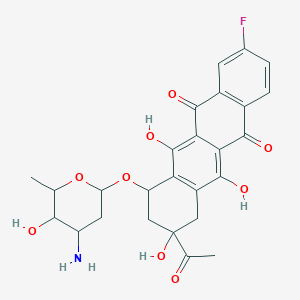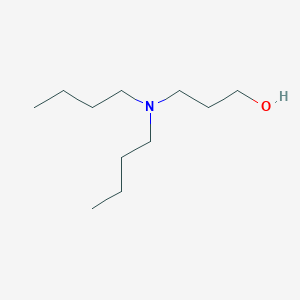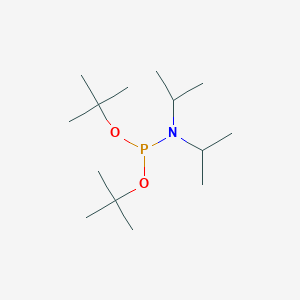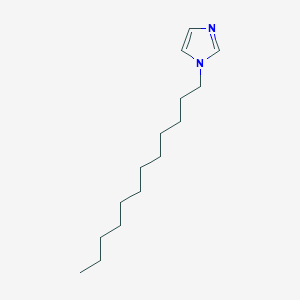
1-Dodecylimidazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds like 1-dodecylimidazole, often involves catalytic reactions or condensation processes. For instance, methods have been developed for the selective synthesis of benzimidazoles and related structures in water, highlighting efficient and environmentally friendly approaches. One notable method describes the use of sodium dodecyl sulfate as a surfactant to facilitate the synthesis of 1,2-disubstituted benzimidazoles through a one-pot reaction in aqueous media at room temperature, suggesting a plausible mechanistic approach for similar compounds (Ghosh & Mandal, 2011). Another method utilizes Brönsted acidic ionic liquids as reusable catalysts for the synthesis of 2-substituted benzimidazoles, demonstrating the efficiency and versatility of metal-free conditions in the synthesis of imidazole derivatives (Senapak et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-dodecylimidazole and its derivatives has been studied through various analytical techniques. For instance, the structure of 1-dodecyl-3-methylimidazolium bromide monohydrate, a related compound, was characterized, revealing hydrogen bonding interactions between the imidazole ring, bromide anion, and water molecules (Getsis & Mudring, 2005). This analysis provides insight into the molecular interactions and stability of imidazole derivatives in various environments.
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, often acting as catalysts or intermediates in the synthesis of complex molecules. The reactivity of these compounds can be influenced by the presence of substituents on the imidazole ring or the alkyl chain length. For example, the synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media using iodine as a catalyst illustrates the potential of imidazole derivatives in catalyzing condensation reactions, enhancing yield and substrate scope (Bhutia et al., 2020).
Physical Properties Analysis
The physical properties of 1-dodecylimidazole derivatives, such as phase behavior and ionic conductivity, have been explored in depth. Research into 1-dodecyl-3-methylimidazolium fluorohydrogenate salts revealed a liquid crystalline mesophase with smectic A interdigitated bilayer structure, indicating the impact of HF composition on physicochemical and structural properties (Xu et al., 2012). These findings underscore the potential of 1-dodecylimidazole derivatives in applications requiring specific physical characteristics, such as liquid crystal electrolytes.
Chemical Properties Analysis
The chemical properties of 1-dodecylimidazole derivatives, including their interactions with other molecules and their role in synthesis processes, are crucial for their application in various fields. Studies on the aggregation behavior of 1-dodecyl-3-methylimidazolium bromide in aqueous solution shed light on the effects of ionic liquids on surfactant aggregation, revealing insights into micelle formation and phase transitions induced by specific anions (Gu et al., 2013). These chemical properties are essential for understanding the behavior of 1-dodecylimidazole derivatives in solution and their potential uses in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazoles
- Scientific Field: Organic & Biomolecular Chemistry .
- Application Summary: Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications .
- Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results or Outcomes: Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Biological Activity Evaluation of Imidazolium-based Ionic Liquids
- Scientific Field: Medicinal Chemistry .
- Application Summary: A series of long-chain imidazolium-based ionic liquids (ILs) were synthesized and evaluated as antimicrobials against a wide range of bacteria and fungi .
- Methods of Application: The toxicity results indicate that ILs containing an ester functional group in the alkyl side chain exhibited much lower toxicity to D. magna and acetylcholinesterase inhibition than ILs with long alkyl chain without polar substituents .
- Results or Outcomes: All compounds demonstrated significant antibacterial and antifungal activity .
Versatile Post-modification with Amino Acids
- Scientific Field: Biochemistry .
- Application Summary: The ionic liquid 1-Vinyl-3-dodecylimidazole Bromide is used in a hybrid monolithic column and its versatile post-modification with amino acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: The outcomes of this application are not specified in the available information .
Anticancer Activity Evaluation of Imidazole-based Ionic Liquids
- Scientific Field: Medicinal Chemistry .
- Application Summary: Long-chain imidazole-based ionic liquids and lysosomotropic detergents with potent anticancer activity were synthesized .
- Methods of Application: Their inhibitory activities against neuroblastoma and leukaemia cell lines were predicted by the new in silico QSAR models .
- Results or Outcomes: These compounds inhibited a panel of molecular targets involved in leukaemia and neuroblastoma tumorigenesis .
Synthesis of Functional Imidazoles
- Scientific Field: Organic & Biomolecular Chemistry .
- Application Summary: Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Anticancer Activity of Imidazole-based Ionic Liquids
- Scientific Field: Medicinal Chemistry .
- Application Summary: Long-chain imidazole-based ionic liquids with potent anticancer activity were synthesized . Their inhibitory activities against neuroblastoma and leukaemia cell lines were predicted by the new in silico QSAR models .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes: These compounds inhibited a panel of molecular targets involved in leukaemia and neuroblastoma tumorigenesis .
Safety And Hazards
Zukünftige Richtungen
The research and development of imidazole- and benzimidazole-containing drugs, including 1-Dodecylimidazole, is an increasingly active and attractive topic of medicinal chemistry11. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality11.
Eigenschaften
IUPAC Name |
1-dodecylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-16-15-17/h12,14-15H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTFLSQHQSFNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063403 | |
| Record name | 1-Dodecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecylimidazole | |
CAS RN |
4303-67-7 | |
| Record name | 1-Dodecylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4303-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-LAURYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q11NXV80S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

